4,7-Dimethoxy-1-naphthaldehyde

Description

The exact mass of the compound 4,7-Dimethoxy-1-naphthaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dimethoxy-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethoxy-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

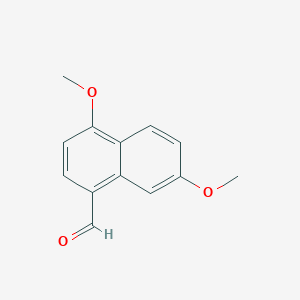

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAODEUKHYBIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584471 | |

| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-44-5 | |

| Record name | 4,7-Dimethoxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90381-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethoxy-1-napthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,7-Dimethoxy-1-naphthaldehyde CAS number and properties

An In-Depth Technical Guide to 4,7-Dimethoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 4,7-Dimethoxy-1-naphthaldehyde

In the landscape of medicinal chemistry and materials science, naphthaldehyde scaffolds serve as privileged structures. Their rigid, aromatic core provides a versatile platform for constructing complex molecules with tailored electronic and steric properties. 4,7-Dimethoxy-1-naphthaldehyde is a specific derivative that, while a simple building block, holds significant potential as a precursor for novel therapeutics and functional materials. The strategic placement of the electron-donating methoxy groups at the C4 and C7 positions, combined with the reactive aldehyde functionality at C1, creates a unique chemical entity with distinct reactivity and biological interaction potential.

This guide provides a comprehensive technical overview of 4,7-Dimethoxy-1-naphthaldehyde, moving beyond catalog data to offer insights into its synthesis, characterization, safe handling, and potential applications. As Senior Application Scientists, our goal is not just to present protocols but to elucidate the underlying chemical principles that drive experimental design and interpretation, empowering researchers to leverage this molecule to its fullest potential.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in any research endeavor. These parameters dictate solubility, reactivity, and appropriate analytical methods.

Identifier and Core Properties

The unambiguous identification of a chemical compound is critical for regulatory compliance, procurement, and scientific accuracy. The CAS (Chemical Abstracts Service) number is the universally accepted standard.

| Property | Value | Source |

| CAS Number | 90381-44-5 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |

| Molecular Weight | 216.23 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 79-83 °C | [1] |

| Purity | Typically ≥97% | [2] |

Structural Representation and Isomeric Considerations

The numbering of the naphthalene ring system is standardized. The aldehyde group at position 1 and the methoxy groups at positions 4 and 7 define the molecule's specific reactivity. The electron-donating nature of the methoxy groups activates the naphthalene ring, particularly towards electrophilic substitution, while the aldehyde group provides a key handle for nucleophilic addition and condensation reactions.

Part 2: Synthesis and Mechanistic Considerations

While 4,7-Dimethoxy-1-naphthaldehyde is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and effective method for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The logical precursor for this synthesis is 1,6-dimethoxynaphthalene. The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent (chloroiminium salt), generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).

Causality of Experimental Choices:

-

Starting Material: 1,6-Dimethoxynaphthalene is chosen because its methoxy groups activate the ring towards electrophilic attack. The formylation is directed to the highly activated C1 position (an ortho/para position relative to the C4-methoxy group and activated by the C7-methoxy group).

-

Reagents: POCl₃ is a highly effective activating agent for DMF, readily forming the electrophilic Vilsmeier reagent. DMF serves as both a solvent and the source of the formyl group.

-

Temperature Control: The initial formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C) to control the exothermic reaction. The subsequent electrophilic substitution on the naphthalene ring typically requires gentle heating to proceed at a reasonable rate.

-

Work-up: A basic work-up (e.g., with sodium acetate or sodium hydroxide solution) is essential to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic reaction mixture.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of 4,7-Dimethoxy-1-naphthaldehyde.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete. The formation of a white solid indicates the generation of the Vilsmeier reagent.

-

Aromatic Substitution: Dissolve 1,6-dimethoxynaphthalene (1 equivalent) in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the Vilsmeier reagent mixture.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing a saturated solution of sodium acetate. This step hydrolyzes the intermediate and neutralizes the acid.

-

Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,7-Dimethoxy-1-naphthaldehyde.

Part 3: Spectroscopic Characterization and Analysis

Structural elucidation and purity confirmation are non-negotiable steps. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule. While specific spectra for this exact molecule are not widely published, we can predict the expected signals based on its structure and data from analogous compounds.[3][4][5]

Analytical Characterization Workflow

Caption: Logical workflow for the analytical characterization of the target compound.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) | Highly deshielded proton due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Aromatic protons | δ 7.0 - 9.0 ppm (multiplets/doublets) | Complex splitting pattern characteristic of a substituted naphthalene ring. The proton ortho to the aldehyde (C2) will be significantly downfield. | |

| Methoxy protons (-OCH₃) | δ 3.9 - 4.2 ppm (two singlets, 3H each) | Two distinct singlets are expected as the two methoxy groups are in different chemical environments. | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Aromatic carbons | δ 110 - 160 ppm | Multiple signals corresponding to the 10 carbons of the naphthalene ring. Carbons attached to methoxy groups (C4, C7) will be shifted downfield. | |

| Methoxy carbons (-OCH₃) | δ 55 - 60 ppm | Typical range for methoxy carbons attached to an aromatic ring. | |

| IR Spectroscopy | C=O stretch (aldehyde) | ~1680 - 1700 cm⁻¹ (strong) | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. |

| C-O stretch (methoxy) | ~1250 cm⁻¹ and ~1030 cm⁻¹ (strong) | Asymmetric and symmetric stretching vibrations of the aryl-ether bond. | |

| Aromatic C-H stretch | >3000 cm⁻¹ (weak to medium) | Stretching vibrations for sp² C-H bonds on the naphthalene ring. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 216.23 | Corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₃H₁₂O₃. |

Part 4: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. The Globally Harmonized System (GHS) provides standardized hazard communication.

GHS Hazard Information[2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.[6][8]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[6][8]

-

Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site.[6]

Part 5: Applications in Research and Drug Discovery

Naphthalene derivatives are a cornerstone in the development of new therapeutic agents due to their ability to mimic or block interactions with biological targets. While 4,7-Dimethoxy-1-naphthaldehyde is primarily a building block, its structural motifs are found in molecules with significant biological activity.[9]

Potential as a Scaffold in Drug Design

The true value of this compound lies in its potential as a starting material. The aldehyde group is a versatile functional handle that can be readily converted into a wide range of other functionalities, including:

-

Imines/Schiff Bases: Via condensation with primary amines, a common linkage in medicinal chemistry.[10]

-

Alcohols: Via reduction (e.g., with NaBH₄).

-

Carboxylic Acids: Via oxidation (e.g., with KMnO₄ or Jones reagent).

-

Alkenes: Via Wittig or Horner-Wadsworth-Emmons reactions.

Therapeutic Areas of Interest for Naphthalene Derivatives

-

Oncology: Naphthalene-based structures have been successfully developed as kinase inhibitors. The core can serve as a rigid anchor to position functional groups for optimal binding in the ATP-binding pocket of enzymes like Raf kinases, which are implicated in melanoma.[11] More recently, naphthalene derivatives have been investigated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase that regulates the stability of key oncoproteins like MDM2, making it a promising target for cancer therapy.[12]

-

Neuroscience: The structural relative, 7-methoxy-1-naphthaldehyde, is a known intermediate in the synthesis of the antidepressant agomelatine.[13] Furthermore, other naphthalene derivatives have been identified through screening as potent and cost-effective acetylcholinesterase (AChE) inhibitors, a primary strategy for managing the symptoms of Alzheimer's disease.[14]

Illustrative Pathway: Role of Naphthalene-Based USP7 Inhibitors

Caption: Potential mechanism of action for naphthalene-based USP7 inhibitors in cancer therapy.

Conclusion

4,7-Dimethoxy-1-naphthaldehyde is more than a catalog chemical; it is a versatile platform for innovation. Its defined chemical properties, predictable reactivity, and relationship to biologically active scaffolds make it a valuable tool for chemists and pharmacologists. By understanding its synthesis, characterization, and safe handling, researchers are well-equipped to transform this simple building block into complex molecules that could address significant challenges in medicine and materials science.

References

-

4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5 | Chemical-Suppliers. (n.d.). Retrieved January 2, 2026, from [Link]

-

Material Safety Data Sheet - 4-Methoxy-1-Naphthaldehyde, 99%. (n.d.). Cole-Parmer. Retrieved January 2, 2026, from [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

4-Methoxy-1-naphthaldehyde | C12H10O2 | CID 85217. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. (2019, March 6). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]

-

Assignment 4. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]

-

1-naphthaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

-

9-Anthraldehyde. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). Retrieved January 2, 2026, from [Link]

-

Discovery of indane and naphthalene derivatives as USP7 inhibitors. (2025, October 5). PubMed. Retrieved January 2, 2026, from [Link]

-

A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. (2024, February 21). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. (2025, February 8). PubMed Central. Retrieved January 2, 2026, from [Link]

-

New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

Sources

- 1. 4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. 4-Methoxy-1-naphthaldehyde(15971-29-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Methoxy-1-naphthaldehyde | 15971-29-6 | Benchchem [benchchem.com]

- 14. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Functionalized Naphthalenes

An In-depth Technical Guide to the Synthesis of 4,7-Dimethoxy-1-naphthaldehyde

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 4,7-dimethoxy-1-naphthaldehyde, a valuable naphthalenic building block. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify procedural choices, and provide a robust, reproducible workflow. The presented two-step synthetic pathway is optimized for efficiency, yield, and purity, beginning with the preparation of a key intermediate, 1,6-dimethoxynaphthalene, followed by its regioselective formylation.

Naphthaldehyde derivatives are critical precursors in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, dyes, and advanced materials.[1] The specific substitution pattern of 4,7-dimethoxy-1-naphthaldehyde, featuring a reactive aldehyde group and two electron-donating methoxy moieties, makes it a particularly attractive intermediate for constructing polycyclic systems and pharmacophores. For instance, the related compound 7-methoxy-1-naphthaldehyde is a key intermediate in the synthesis of the antidepressant agomelatine, highlighting the therapeutic potential of this structural class.[1][2]

This guide details a logical and efficient two-step synthesis:

-

O-Methylation: Synthesis of 1,6-dimethoxynaphthalene from commercially available 1,6-dihydroxynaphthalene.

-

Formylation: Introduction of the aldehyde functionality at the C1 position of the naphthalene core via the Vilsmeier-Haack reaction.

This pathway is selected for its high yields, the accessibility of starting materials, and the reliability of the chosen chemical transformations.

Part 1: Synthesis of the Precursor, 1,6-Dimethoxynaphthalene

The foundational step in this synthesis is the efficient preparation of 1,6-dimethoxynaphthalene. The chosen method is a Williamson ether synthesis, involving the O-dimethylation of 1,6-dihydroxynaphthalene (1,6-DHN).

Principle and Rationale for Protocol Design

The O-methylation of 1,6-DHN is achieved using dimethyl sulfate (DMS) as the methylating agent in the presence of a strong base, sodium hydroxide (NaOH).[3] The success of this reaction is highly dependent on carefully controlled conditions to maximize yield and purity while minimizing side reactions.[4][5]

-

Choice of Reagents:

-

Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent for industrial-scale synthesis.[3] A molar excess is used to ensure complete methylation of both hydroxyl groups and to compensate for any hydrolysis of the DMS under the basic aqueous conditions.[5] A molar ratio of 2.4 equivalents of DMS to 1,6-DHN is optimal.[5]

-

Sodium Hydroxide (NaOH): Serves to deprotonate the phenolic hydroxyl groups of 1,6-DHN, forming the more nucleophilic phenoxide ions required for the SN2 reaction with DMS.[5]

-

-

Reaction Conditions:

-

Solvent System: An ethanol-water biphasic system is employed. Ethanol solubilizes the organic substrate (1,6-DHN), while the aqueous phase contains the NaOH.[4]

-

Controlled Addition: The slow, dropwise addition of the aqueous NaOH solution is critical. This maintains a controlled concentration of the reactive phenoxide, suppressing side reactions and preventing the hydrolysis of DMS that would occur if all the base were added at once.[4][5]

-

Temperature Control: The reaction is initiated at a moderate temperature (45 °C) during the base addition and then gently heated (65 °C) to drive the reaction to completion.[3]

-

Inert Atmosphere & Additive: The reaction is conducted under a nitrogen atmosphere, and a small amount of sodium dithionite (Na₂S₂O₄) is added.[3] Dihydroxynaphthalenes are susceptible to oxidation, especially under basic conditions, which can lead to colored impurities. Sodium dithionite acts as a reducing agent (antioxidant) to prevent this degradation, ensuring a high-purity product.[3]

-

Graphical Representation of Synthesis: Step 1

Caption: Workflow for the O-methylation of 1,6-dihydroxynaphthalene.

Detailed Experimental Protocol: 1,6-Dimethoxynaphthalene

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Place the flask in a thermostatic water bath.

-

Initial Charge: To the flask, add 1,6-dihydroxynaphthalene (16.02 g, 100 mmol), ethanol (50 mL), and dimethyl sulfate (27.75 g, 220 mmol).[3] Add a catalytic amount of sodium dithionite (approx. 100 mg).

-

Base Addition: Begin stirring the mixture under a nitrogen atmosphere. Prepare a 4 M aqueous solution of NaOH (approx. 66 mL, 264 mmol). Slowly add the NaOH solution dropwise via the dropping funnel over a period of 90 minutes, maintaining the internal reaction temperature at 45 °C.[3][4]

-

Reaction Completion: After the addition is complete, increase the temperature of the water bath to 65 °C and maintain for an additional 60 minutes.[4]

-

Precipitation and Isolation: Add water (60 mL) to the reaction mixture and allow it to cool to room temperature. The product will precipitate out of the solution.[3]

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with water until the filtrate is neutral. Dry the collected solid in a vacuum oven at 45 °C to afford 1,6-dimethoxynaphthalene as a yellowish powder.[5]

Data Summary: 1,6-Dimethoxynaphthalene Synthesis

| Parameter | Value | Reference |

| Starting Material | 1,6-Dihydroxynaphthalene | [3] |

| Reagents | Dimethyl Sulfate, NaOH | [3] |

| Molar Ratio (DHN:DMS:NaOH) | 1 : 2.4 : 2.64 | [4] |

| Solvent | Ethanol / Water | [4] |

| Temperature | 45 °C then 65 °C | [3][4] |

| Typical Yield | >99% | [3][5] |

| Purity | >98% | [3][5] |

| Melting Point | 58-59 °C | [5] |

| CAS Number | 3900-49-0 |

Part 2: Vilsmeier-Haack Formylation to 4,7-Dimethoxy-1-naphthaldehyde

With the precursor in hand, the next step is the regioselective introduction of a formyl (-CHO) group onto the naphthalene ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its effectiveness with electron-rich aromatic systems.[6][7]

Principle and Mechanistic Rationale

The Vilsmeier-Haack reaction formylates activated aromatic rings using a "Vilsmeier reagent," an electrophilic chloroiminium species generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8][9]

-

Step A: Formation of the Vilsmeier Reagent: DMF, acting as a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a stable phosphate byproduct generates the highly electrophilic (chloromethylene)dimethyliminium ion.[9]

-

Step B: Electrophilic Aromatic Substitution: The electron-rich 1,6-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy groups at C1 and C6 strongly activate the naphthalene ring towards electrophilic attack. The C4 position is para to the C1-methoxy group and ortho to the C6-methoxy group (via the C5 position), making it highly activated and sterically accessible. This directs the formylation to the desired C4 position, which becomes C1 in the final product's nomenclature.

-

Step C: Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. The addition of water hydrolyzes the iminium salt to yield the final product, 4,7-dimethoxy-1-naphthaldehyde.[7][8]

Graphical Representation of Vilsmeier-Haack Mechanism

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Detailed Experimental Protocol: 4,7-Dimethoxy-1-naphthaldehyde

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,6-dimethoxynaphthalene (18.82 g, 100 mmol) in N,N-dimethylformamide (DMF, 100 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv., 14.0 mL, 150 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture will typically become thick and deeply colored.

-

Quenching and Hydrolysis: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g). Follow this by the addition of a saturated aqueous solution of sodium acetate until the mixture is neutralized (pH ~7). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure 4,7-dimethoxy-1-naphthaldehyde.

Data Summary: 4,7-Dimethoxy-1-naphthaldehyde Properties

| Property | Value | Reference |

| Product Name | 4,7-Dimethoxy-1-naphthaldehyde | |

| CAS Number | 90381-44-5 | [10] |

| Molecular Formula | C₁₃H₁₂O₃ | [11] |

| Molecular Weight | 216.23 g/mol | [11] |

| Appearance | Solid | |

| Melting Point | 79-83 °C | [10] |

| Purity (Typical) | 97% | [11] |

Conclusion

This guide outlines a robust and scientifically validated two-step synthesis for 4,7-dimethoxy-1-naphthaldehyde. The initial O-methylation of 1,6-dihydroxynaphthalene is a high-yield reaction optimized through precise control of reagents and conditions.[3][4] The subsequent Vilsmeier-Haack formylation provides a reliable method for introducing the aldehyde functionality with high regioselectivity, a direct consequence of the electronic properties of the dimethoxylated naphthalene core.[7][9] By detailing the causality behind each experimental choice and providing clear, actionable protocols, this document serves as a complete resource for the laboratory-scale production of this valuable chemical intermediate, empowering further research in medicinal chemistry and materials science.

References

- A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development.

- A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene.

- A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene.

- 1,6-Dimethoxynaphthalene | 3900-49-0. Biosynth.

- Preparation technique of 1,6-dimethoxynaphthalene.

- Vilsmeier-Haack Reaction. NROChemistry.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- 4,7-Dimethoxy-1-naphthaldehyde 97. Sigma-Aldrich.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- 4,7-dimethoxy-1-naphthaldehyde. Stenutz.

- Vilsmeier–Haack reaction. Wikipedia.

- 4-Methoxy-1-naphthaldehyde | 15971-29-6. Benchchem.

- 4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5. Chemical-Suppliers.com.

- 4-Methoxy-1-naphthaldehyde 99. Sigma-Aldrich.

- 4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5. Santa Cruz Biotechnology.

- 1-naphthaldehyde. Organic Syntheses.

- Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

Sources

- 1. 4-Methoxy-1-naphthaldehyde | 15971-29-6 | Benchchem [benchchem.com]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. 4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. scbt.com [scbt.com]

4,7-Dimethoxy-1-naphthaldehyde chemical structure and IUPAC name

An In-depth Technical Guide: 4,7-Dimethoxy-1-naphthaldehyde

Abstract

This technical guide provides a comprehensive overview of 4,7-Dimethoxy-1-naphthaldehyde, a key aromatic aldehyde and valuable intermediate in synthetic organic chemistry. The naphthalene scaffold is an extensively explored conjugated system with broad applications in medicinal chemistry, and this particular derivative offers unique electronic and steric properties due to its specific methoxy and aldehyde substitutions.[1] This document details the compound's chemical identity, including its IUPAC name and structure, outlines a robust, representative synthetic protocol with mechanistic rationale, provides expected spectroscopic data for structural validation, and discusses its significance as a building block in the context of drug discovery. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical synthesis and pharmaceutical research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics.

IUPAC Name and Key Identifiers

-

IUPAC Name: 4,7-dimethoxynaphthalene-1-carbaldehyde

-

Molecular Weight: 216.23 g/mol [4]

-

InChI Key: FFAODEUKHYBIKI-UHFFFAOYSA-N[3]

Chemical Structure

The structure of 4,7-Dimethoxy-1-naphthaldehyde consists of a naphthalene core functionalized with an aldehyde group at the C1 position and two methoxy groups at the C4 and C7 positions. The electron-donating methoxy groups significantly influence the electronic properties of the aromatic system.

References

Introduction: Elucidating the Molecular Architecture of 4,7-Dimethoxy-1-naphthaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 4,7-Dimethoxy-1-naphthaldehyde

Prepared by: Gemini, Senior Application Scientist

4,7-Dimethoxy-1-naphthaldehyde is a substituted aromatic aldehyde built upon a naphthalene core. With the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol , its structure presents a unique arrangement of functional groups that dictates its chemical behavior and potential applications.[1] In fields ranging from synthetic chemistry to drug discovery, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic analysis provides the empirical data necessary for this confirmation, offering a detailed view of the molecule's atomic connectivity and chemical environment.

This guide provides a comprehensive analysis of the key spectroscopic data for 4,7-Dimethoxy-1-naphthaldehyde, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a reference for researchers engaged in the synthesis, identification, and application of this and related compounds.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for 4,7-Dimethoxy-1-naphthaldehyde.

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized protocols. The following are generalized methodologies for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,7-Dimethoxy-1-naphthaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals and assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Volatilize the sample and ionize it using a high-energy electron beam (typically 70 eV for Electron Impact ionization).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The collective analysis of NMR, IR, and MS data provides a detailed and self-validating spectroscopic profile of 4,7-Dimethoxy-1-naphthaldehyde. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aldehyde and aryl ether functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide an unambiguous structural confirmation, a critical step for any further research or application involving this compound.

References

Sources

Physical properties of 4,7-Dimethoxy-1-naphthaldehyde (melting point, solubility)

A Technical Guide to the Physical Properties of 4,7-Dimethoxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the key physical properties of 4,7-Dimethoxy-1-naphthaldehyde (CAS No. 90381-44-5), a significant building block in organic synthesis. An understanding of its melting point and solubility characteristics is fundamental for its effective use in reaction design, purification, and formulation within research and drug development contexts. This document outlines the established values for these properties and presents detailed, field-proven protocols for their experimental verification. The methodologies are designed to ensure scientific rigor and reproducibility, providing researchers with a reliable framework for handling and characterizing this compound.

Melting Point Analysis: A Criterion for Purity and Identity

The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. For a pure compound, the melting range is typically sharp and narrow, generally within 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, accurate determination of the melting point is a primary and accessible method for verifying the integrity of a sample of 4,7-Dimethoxy-1-naphthaldehyde.

Reported Melting Point

The experimentally determined melting point for 4,7-Dimethoxy-1-naphthaldehyde is consistently reported in the literature. This data is summarized below.

| Physical Property | Reported Value | Source(s) |

| Melting Point | 79-83 °C | [2][3] |

| Melting Point | 81 °C | [4] |

Experimental Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus, a technique valued for its accuracy and small sample requirement.

Rationale: The core principle is to heat a small, finely powdered sample slowly and uniformly, allowing for precise observation of the temperature at which the solid-to-liquid phase transition occurs.[1] A slow heating rate (~1-2 °C per minute) is crucial near the expected melting point to ensure thermal equilibrium between the sample, the thermometer, and the heating block, preventing inaccurate readings.[5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 4,7-Dimethoxy-1-naphthaldehyde sample is completely dry and homogenous. If necessary, grind the solid into a fine powder on a watch glass using a spatula.[6][7]

-

Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed column of 2-3 mm is sufficient.[5]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (i.e., around 65 °C).

-

Decrease the heating rate to 1-2 °C per minute as you approach the expected melting range.[5]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile: Predicting Behavior in Solution

Solubility is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[8][9] 4,7-Dimethoxy-1-naphthaldehyde is a molecule of intermediate polarity. It possesses a large, nonpolar naphthalene core, but also contains three polar functional groups: two methoxy (ether) groups and an aldehyde group. This structure dictates its solubility profile. It is expected to be largely insoluble in polar solvents like water but soluble in a range of nonpolar to moderately polar organic solvents.

Theoretical Solubility and Rationale

-

Water: Due to its large hydrocarbon structure, the compound is expected to be insoluble in water. The polar ether and aldehyde groups are insufficient to overcome the hydrophobicity of the naphthalene ring system.

-

5% Aqueous HCl: The ether and aldehyde functionalities are not basic enough to be protonated by dilute acid. Therefore, no reaction is expected, and the compound should remain insoluble.[10]

-

5% Aqueous NaOH: The compound lacks acidic protons (like those in phenols or carboxylic acids). Therefore, it will not be deprotonated by a dilute base and is expected to be insoluble.[10]

-

Organic Solvents (e.g., Diethyl Ether, Chloroform, Acetone): The compound's mixed polarity suggests it will be soluble in common organic solvents that can engage in dipole-dipole interactions and London dispersion forces.

Experimental Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility class of 4,7-Dimethoxy-1-naphthaldehyde.

Rationale: This series of tests uses solvents of varying polarity and pH to probe the functional groups within the molecule. Solubility in aqueous acid or base is a strong indicator of a basic or acidic functional group, respectively.[10]

Step-by-Step Methodology:

-

General Procedure: For each solvent, add approximately 20-30 mg of 4,7-Dimethoxy-1-naphthaldehyde to a small test tube. Add 1 mL of the solvent. Agitate the mixture vigorously for 10-20 seconds.[11] Observe if the solid dissolves completely.

-

Test 1: Solubility in Water.

-

Perform the general procedure using deionized water. Record as soluble or insoluble.

-

-

Test 2: Solubility in 5% Aqueous NaOH.

-

Perform the general procedure using 5% NaOH solution. This tests for the presence of acidic functional groups.[10] Record as soluble or insoluble.

-

-

Test 3: Solubility in 5% Aqueous HCl.

-

Perform the general procedure using 5% HCl solution. This tests for the presence of basic functional groups, such as amines.[10] Record as soluble or insoluble.

-

-

Test 4: Solubility in an Organic Solvent.

-

Perform the general procedure using a common organic solvent such as diethyl ether or ethanol. Record as soluble or insoluble.

-

Data Recording Table:

| Solvent | Predicted Outcome | Experimental Observation |

| Water | Insoluble | |

| 5% NaOH | Insoluble | |

| 5% HCl | Insoluble | |

| Diethyl Ether | Soluble |

Workflow for Solubility Classification

Caption: Systematic workflow for the solubility classification of an organic compound.

References

-

4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5. Chemical-Suppliers.com. [Link]

-

Melting point determination. University of Calgary. [Link]

-

How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UCLA Chemistry and Biochemistry. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

Determination of Melting Point of An Organic Compound | PDF. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

4,7-dimethoxy-1-naphthaldehyde. Stenutz. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Solubility Tests for Organic Compounds. YouTube. [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. 4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4,7-Dimethoxy-1-naphthaldehyde 97 90381-44-5 [sigmaaldrich.com]

- 4. 4,7-dimethoxy-1-naphthaldehyde [stenutz.eu]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

A Researcher's Guide to 4,7-Dimethoxy-1-naphthaldehyde: Sourcing, Synthesis, and Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1-naphthaldehyde is a key aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique electronic and structural features, derived from the dimethoxy-substituted naphthalene core, make it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The naphthalene scaffold itself is a prominent feature in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutics.[1] This guide provides a comprehensive overview of the commercial landscape for sourcing this valuable intermediate, details its synthesis and quality assessment, and explores its potential applications in the development of novel bioactive compounds.

Commercial Availability and Supplier Landscape

For researchers requiring immediate access to 4,7-Dimethoxy-1-naphthaldehyde, a number of reputable chemical suppliers offer this compound in various purities and quantities. Sourcing from an established supplier is often the most time-efficient approach for drug development professionals who need to quickly advance their research programs.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | 90381-44-5 | C₁₃H₁₂O₃ | 216.23[2] |

| Amerigo Scientific | High Quality | 90381-44-5 | C₁₃H₁₂O₃ | 216.23 |

| BLD Pharm | ≥97% (Online Orders) | 90381-44-5 | C₁₃H₁₂O₃ | 216.23[3] |

| Santa Cruz Biotechnology | 97% | 90381-44-5 | C₁₃H₁₂O₃ | 216.23[4] |

It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ensure the material meets the specific requirements of their intended application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,7-Dimethoxy-1-naphthaldehyde is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Appearance | Solid | [2] |

| Melting Point | 79-83 °C (lit.) | [2] |

| Molecular Formula | C₁₃H₁₂O₃ | [2] |

| Molecular Weight | 216.23 g/mol | [2] |

| CAS Number | 90381-44-5 | [2] |

Synthesis of 4,7-Dimethoxy-1-naphthaldehyde

For researchers who require larger quantities or specific isotopic labeling, in-house synthesis may be the preferred option. The most logical and widely applicable method for the preparation of 4,7-Dimethoxy-1-naphthaldehyde is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8] The electron-rich nature of the precursor, 1,6-dimethoxynaphthalene, makes it an ideal substrate for this electrophilic substitution.

Conceptual Synthetic Workflow

Caption: Vilsmeier-Haack synthesis of 4,7-Dimethoxy-1-naphthaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,6-Dimethoxynaphthalene

-

Step 1: Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Step 2: Formylation: Dissolve 1,6-dimethoxynaphthalene in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate or sodium bicarbonate solution. This will hydrolyze the intermediate iminium salt to the desired aldehyde. The product can then be extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4,7-Dimethoxy-1-naphthaldehyde.

Quality Assessment and Analytical Protocols

Ensuring the purity and structural integrity of 4,7-Dimethoxy-1-naphthaldehyde is paramount for its successful application in drug discovery, as impurities can lead to unwanted side reactions and complicate the interpretation of biological data. A comprehensive quality control regimen should include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Quality Control Workflow

Caption: Quality control workflow for 4,7-Dimethoxy-1-naphthaldehyde.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is suitable for determining the purity of 4,7-Dimethoxy-1-naphthaldehyde.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for separating aromatic compounds.

-

Mobile Phase: A gradient of an aqueous solvent (A), such as water with 0.1% formic acid, and an organic solvent (B), such as acetonitrile or methanol, is typically effective. A starting gradient of 50:50 A:B, progressing to 100% B over 20-30 minutes, should provide good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthalene core has strong absorbance, typically around 254 nm or 280 nm.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and inject a small volume (e.g., 10 µL).

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of 4,7-Dimethoxy-1-naphthaldehyde. The expected chemical shifts are crucial for verification.

-

¹H NMR (in CDCl₃):

-

An aldehyde proton singlet (~10 ppm).

-

Aromatic protons on the naphthalene ring (multiple signals in the range of 7-8.5 ppm).

-

Two distinct methoxy group singlets (~4 ppm).

-

-

¹³C NMR (in CDCl₃):

-

An aldehyde carbonyl carbon (~190 ppm).

-

Aromatic carbons (multiple signals in the range of 100-160 ppm).

-

Two distinct methoxy carbons (~55 ppm).

-

Applications in Drug Development: A Case Study in Anticancer Agent Synthesis

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[9][10][11][12][13] 4,7-Dimethoxy-1-naphthaldehyde can serve as a crucial starting material for the synthesis of novel compounds targeting various cancer-related pathways.

Hypothetical Application: Synthesis of a Chalcone-Based Tubulin Polymerization Inhibitor

Chalcones, characterized by an α,β-unsaturated ketone system, are known to interact with biological targets, including tubulin. By designing a chalcone that incorporates the 4,7-dimethoxynaphthalene moiety, a researcher could explore novel tubulin polymerization inhibitors.

Synthetic Strategy

Caption: Drug discovery workflow using 4,7-Dimethoxy-1-naphthaldehyde.

Experimental Rationale and Procedure

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming chalcones from an aldehyde and a ketone.[9] The 4,7-dimethoxynaphthalene moiety provides a lipophilic and sterically defined region that can be optimized for binding to the target protein, while the substituted acetophenone allows for the introduction of various functional groups to modulate activity, selectivity, and pharmacokinetic properties.

-

Procedure:

-

Dissolve 4,7-Dimethoxy-1-naphthaldehyde and a substituted acetophenone (e.g., 4'-hydroxyacetophenone) in ethanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically poured into cold water or acidified to precipitate the chalcone product.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

-

The resulting library of naphthalene-chalcone derivatives can then be screened in various biological assays to identify potential lead compounds for further development as anticancer agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,7-Dimethoxy-1-naphthaldehyde. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2] In case of handling fine powders, a dust mask (e.g., N95) is recommended.[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14]

Conclusion

4,7-Dimethoxy-1-naphthaldehyde is a valuable and readily accessible building block for researchers in drug discovery and organic synthesis. A clear understanding of its commercial availability, synthetic routes, and analytical characterization is essential for its effective utilization. The strategic incorporation of this naphthaldehyde derivative into novel molecular frameworks, as exemplified by the synthesis of chalcone analogs, holds significant promise for the development of new therapeutic agents. By adhering to rigorous quality control and safety protocols, researchers can confidently employ this versatile compound to advance their scientific endeavors.

References

- Sigma-Aldrich. 4,7-Dimethoxy-1-naphthaldehyde 97%.

- Thermo Fisher Scientific.

- Asian Journal of Green Chemistry. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay.

- Sigma-Aldrich.

- National Institutes of Health. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. September 30, 2025.

- Sigma-Aldrich. 4,7-Dimethoxy-1-naphthaldehyde 97 90381-44-5.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- RSC Publishing. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.

- National Institutes of Health.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Deriv

- NROChemistry. Vilsmeier-Haack Reaction.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Wikipedia. Vilsmeier–Haack reaction.

- Santa Cruz Biotechnology. 4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5 | SCBT.

- BLD Pharm. 90381-44-5|4,7-Dimethoxy-1-naphthaldehyde|BLD Pharm.

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. January 1, 2019.

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. January 1, 2019.

- Santa Cruz Biotechnology. 4,7-Dimethoxy-1-naphthaldehyde | CAS 90381-44-5 | SCBT.

- BLD Pharm. 90381-44-5|4,7-Dimethoxy-1-naphthaldehyde|BLD Pharm.

- Sigma-Aldrich. 4,7-Dimethoxy-1-naphthaldehyde 97 90381-44-5.

- BLD Pharm. 90381-44-5|4,7-Dimethoxy-1-naphthaldehyde|BLD Pharm.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- Asian Journal of Green Chemistry. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay.

- National Institutes of Health. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. September 30, 2025.

- RSC Publishing. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. January 1, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. 6-Hydroxy-2-naphthaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. application.wiley-vch.de [application.wiley-vch.de]

Reactivity of the aldehyde group in 4,7-Dimethoxy-1-naphthaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4,7-Dimethoxy-1-naphthaldehyde

Introduction

4,7-Dimethoxy-1-naphthaldehyde is a polysubstituted aromatic aldehyde built upon a naphthalene scaffold. Its synthetic utility is primarily dictated by the reactivity of the C1-aldehyde functional group, which is electronically and sterically modulated by the naphthalene core and the two methoxy substituents. This guide provides an in-depth analysis of the factors governing the reactivity of this aldehyde and offers detailed protocols for its key transformations, serving as a practical resource for professionals in organic synthesis and medicinal chemistry.

The core structure features an aldehyde group at the 1-position, a known site for steric crowding, and two electron-donating methoxy groups at the 4- and 7-positions. Understanding the interplay of these features is critical for predicting reaction outcomes and designing effective synthetic strategies.

Molecular Structure and Physicochemical Properties

4,7-Dimethoxy-1-naphthaldehyde is a solid at room temperature with a melting point between 79-83 °C. Its structure presents a unique combination of electronic and steric influences that define the chemical behavior of the aldehyde moiety.

Diagram 1: Structure of 4,7-Dimethoxy-1-naphthaldehyde

Caption: Structure of 4,7-Dimethoxy-1-naphthaldehyde.

| Property | Value | Source |

| CAS Number | 90381-44-5 | |

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 79-83 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~10.0 (s, 1H, CHO), 7.0-8.5 (m, 5H, Ar-H), ~4.0 (s, 6H, 2x OCH₃) | Based on[1][2] |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ ~193 (CHO), 160-165 (C-O), 100-140 (Ar-C), ~56 (OCH₃) | Based on[1] |

Analysis of Aldehyde Reactivity: Electronic and Steric Effects

Electronic Effects

The reactivity of the aldehyde group is fundamentally tied to the electrophilicity of its carbonyl carbon. This is modulated by the two methoxy (-OCH₃) substituents.

-

Resonance Donation (+M Effect): Methoxy groups are potent electron-donating groups (EDGs) through resonance.[3] The lone pairs on the oxygen atoms can delocalize into the naphthalene π-system. The 4-methoxy group, being para to the C1 carbon, exerts a strong +M effect, increasing electron density throughout that aromatic ring. The 7-methoxy group also contributes, though its effect on the C1 position is less direct. This overall increase in electron density on the ring slightly reduces the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted 1-naphthaldehyde, potentially slowing reactions with weak nucleophiles.

-

Inductive Withdrawal (-I Effect): Due to the high electronegativity of oxygen, methoxy groups also exhibit an electron-withdrawing inductive effect.[3] However, for substituents like -OCH₃, the resonance effect typically dominates, resulting in a net electron-donating character that activates the ring.[4]

Steric Hindrance

A dominant factor in the chemistry of 1-substituted naphthalenes is steric hindrance, specifically the peri-interaction between the C1 substituent and the hydrogen atom at the C8 position.[5]

-

Peri-Interaction: The aldehyde group at C1 is spatially crowded by the C8-hydrogen. This steric clash can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially requiring more forcing reaction conditions or leading to different outcomes compared to less hindered aldehydes (e.g., 2-naphthaldehyde or benzaldehydes).[6][7][8] This effect is a critical consideration for reaction design.

Key Synthetic Transformations

The aldehyde group is a versatile handle for a wide array of chemical transformations. This section details three fundamental reactions—olefination, reductive amination, and oxidation—with field-proven protocols adapted for 4,7-Dimethoxy-1-naphthaldehyde.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reaction with a phosphorus ylide (Wittig reagent).[9][10] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[11]

Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane.[12] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[10][13] The stereochemical outcome ((E) vs. (Z)-alkene) is largely dependent on the stability of the ylide used.[9][13]

Diagram 2: Wittig Reaction Experimental Workflow

Caption: General workflow for a Wittig olefination experiment.

Experimental Protocol: Synthesis of 4,7-Dimethoxy-1-vinylnaphthalene

This protocol describes a reaction with methyltriphenylphosphonium bromide to yield a terminal alkene. The principles can be adapted for other phosphonium salts.

-

Ylide Preparation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) to create a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The mixture will typically turn a deep yellow or orange color, indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction:

-

Dissolve 4,7-Dimethoxy-1-naphthaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired alkene.[11]

-

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines.[14][15] The process involves the initial formation of an imine (or iminium ion), which is then reduced in situ by a mild hydride reagent that is selective for the C=N bond over the C=O bond.[14][16]

Mechanism: The aldehyde first condenses with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the iminium carbon to furnish the final amine product.[14]

Diagram 3: Reductive Amination Mechanism

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis of N-((4,7-dimethoxynaphthalen-1-yl)methyl)aniline

-

Reaction Setup:

-

To a round-bottom flask, add 4,7-Dimethoxy-1-naphthaldehyde (1.0 eq) and dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent.

-

Add aniline (1.05 eq) to the solution.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Reduction:

-

In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring mixture. The addition may cause slight effervescence.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the secondary amine product. A novel, green, catalyst-free method has also been developed for one-pot reductive amination using sodium borohydride in glycerol.[17]

-

Oxidation to a Carboxylic Acid

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction. While strong oxidants can be used, milder conditions are often preferred to avoid side reactions on the electron-rich naphthalene ring. An interesting and green method involves anaerobic oxidation under hydrothermal conditions using earth-abundant metal salts.[18]

Mechanism: In the proposed hydrothermal method, the aldehyde is thought to form a radical cation intermediate upon interaction with Fe(III) nitrate. Subsequent oxidation and hydration steps lead to the formation of the corresponding carboxylic acid.[18] This avoids the use of harsh, chromium-based reagents or permanganate.

Experimental Protocol: Synthesis of 4,7-Dimethoxy-1-naphthoic acid

This protocol is adapted from a general method for the anaerobic oxidation of aldehydes.[18]

-

Reaction Setup:

-

In a high-pressure reaction vessel (e.g., a stainless-steel autoclave), combine 4,7-Dimethoxy-1-naphthaldehyde (1.0 eq), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0-3.0 eq), and deionized water.

-

Seal the vessel tightly.

-

-

Reaction:

-

Place the vessel in a preheated oven or heating mantle and heat to 200 °C for 2-4 hours. The internal pressure will rise significantly.

-

After the reaction time, allow the vessel to cool completely to room temperature before opening.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a beaker and acidify with hydrochloric acid (HCl) until the pH is ~1-2. This will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,7-dimethoxy-1-naphthoic acid.

-

Conclusion

The aldehyde group of 4,7-Dimethoxy-1-naphthaldehyde is a versatile functional handle whose reactivity is governed by a balance of electronic and steric factors. The electron-donating methoxy groups slightly temper the electrophilicity of the carbonyl, while the significant steric hindrance from the C8-peri position dictates the accessibility for nucleophilic attack. By understanding these principles, researchers can effectively employ this building block in complex synthetic campaigns. The Wittig reaction provides a reliable route to alkenes, reductive amination offers a robust strategy for constructing amine libraries, and modern oxidation methods allow for the clean synthesis of the corresponding carboxylic acid. The protocols and insights provided herein serve as a foundational guide for leveraging the unique chemistry of this valuable synthetic intermediate.

References

-

Hu, Y., K. D. D. Gunaratne, and D. E. Cliffel. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances. [Link]

-

Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for 4-Methoxybenzaldehyde. Human Metabolome Database. [Link]

-

Photosensitised oxidation of 1-naphthols. Journal of the Chemical Society, Chemical Communications. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Lowell. [Link]

-

Wittig Reaction. Boston University OpenBU. [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]

-

Interactions between alkynes and methoxy or dimethylamino groups in peri-naphthalene systems. ResearchGate. [Link]

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases. Frontiers in Catalysis. [Link]

-

Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

-

Steric Hindrance | Organic Chemistry. YouTube. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

-